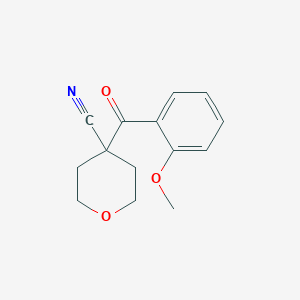
4-(2-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile is a heterocyclic compound that belongs to the class of tetrahydropyrans It is characterized by the presence of a methoxybenzoyl group and a carbonitrile group attached to a tetrahydro-2H-pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile typically involves the reaction of 2-methoxybenzoyl chloride with tetrahydro-2H-pyran-4-carbonitrile in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to ensure the purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions: 4-(2-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzoyl group or the carbonitrile group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in anhydrous conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzoyl or pyran derivatives.
Scientific Research Applications
4-(2-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-(2-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-(4-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile: Similar structure but with a different position of the methoxy group.
Tetrahydro-2H-pyran-4-carbonitrile: Lacks the methoxybenzoyl group.
Uniqueness: 4-(2-Methoxybenzoyl)tetrahydro-2H-pyran-4-carbonitrile is unique due to the presence of both the methoxybenzoyl and carbonitrile groups, which confer specific chemical reactivity and potential biological activities. The combination of these functional groups in a tetrahydropyran ring system makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H15NO3 |
|---|---|
Molecular Weight |
245.27 g/mol |
IUPAC Name |
4-(2-methoxybenzoyl)oxane-4-carbonitrile |
InChI |
InChI=1S/C14H15NO3/c1-17-12-5-3-2-4-11(12)13(16)14(10-15)6-8-18-9-7-14/h2-5H,6-9H2,1H3 |
InChI Key |
UWIACZORNDGSJM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2(CCOCC2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















